1-Chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane
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Overview
Description
1-Chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane is an organic compound with the molecular formula C7H12ClF3O It is characterized by the presence of a chloro group, a methyl group, and a trifluoroethoxy group attached to a butane backbone
Preparation Methods
The synthesis of 1-Chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane typically involves the reaction of 1-chloro-2-methylbutane with 2,2,2-trifluoroethanol in the presence of a suitable base. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2,2,2-trifluoroethanol replaces the chlorine atom in 1-chloro-2-methylbutane .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
1-Chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form alkanes or other reduced derivatives using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as potassium carbonate, and various oxidizing or reducing agents .
Scientific Research Applications
1-Chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of 1-Chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane involves its interaction with molecular targets through its functional groups. The chloro and trifluoroethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane can be compared with similar compounds such as:
1-Chloro-2-methylbutane: Lacks the trifluoroethoxy group, making it less reactive in certain chemical reactions.
2-Chloro-2-methylbutane: Has a different substitution pattern, affecting its chemical properties and reactivity.
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: Contains a pyridine ring, which significantly alters its chemical behavior and applications
Properties
Molecular Formula |
C7H12ClF3O |
---|---|
Molecular Weight |
204.62 g/mol |
IUPAC Name |
1-chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane |
InChI |
InChI=1S/C7H12ClF3O/c1-6(4-8)2-3-12-5-7(9,10)11/h6H,2-5H2,1H3 |
InChI Key |
CWYXWZQCOKLEIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOCC(F)(F)F)CCl |
Origin of Product |
United States |
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